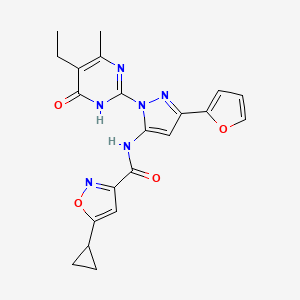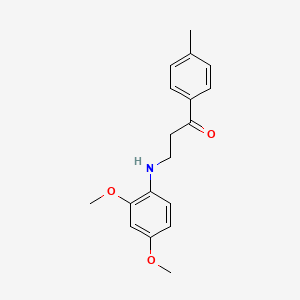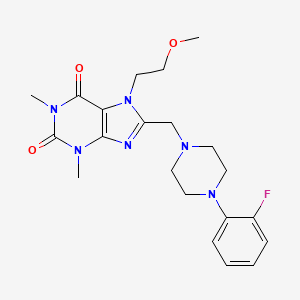![molecular formula C19H14F3N3O4S B2353817 2-(2-((difluoromethyl)sulfonyl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034414-10-1](/img/structure/B2353817.png)
2-(2-((difluoromethyl)sulfonyl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including a difluoromethylsulfonyl group and a dipyridopyrimidinone group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the difluoromethylsulfonyl group could potentially undergo various reactions, such as nucleophilic substitution or elimination .Wissenschaftliche Forschungsanwendungen
Herbicidal Applications
A study by Hamprecht et al. (1999) explored new fluoromethyl-triazines and difluoromethyl-benzenesulfonamide moieties for selective post-emergence herbicides in cotton and wheat. This research highlights the application of difluoromethyl compounds in agricultural contexts for weed control, showcasing their potential in herbicide development (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Medical Imaging and Diagnostic Applications
Turkman, Gelovani, and Alauddin (2010) developed a method for direct fluorination of pyrimidine nucleosides, exemplified by the synthesis of [18F]-FMAU. This technique is significant for producing radiolabeled nucleoside analogs, which are crucial in medical imaging and diagnostic applications (Turkman, Gelovani, & Alauddin, 2010).
Antifolate and Antitumor Applications
Gangjee et al. (2007) synthesized classical and nonclassical antifolates with pyrimidine scaffolds, demonstrating their potential as dihydrofolate reductase inhibitors and antitumor agents. These compounds are particularly relevant for targeting pathogens causing opportunistic infections in immunocompromised patients (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Antiviral and Antimicrobial Applications
Shortnacy-Fowler et al. (1999) explored the synthesis of nucleosides with pyrimidine scaffolds, revealing their potential in combating human cytomegalovirus and hepatitis B virus. These findings suggest the relevance of such compounds in antiviral and antimicrobial research (Shortnacy-Fowler, Tiwari, Montgomery, Buckheit, Secrist, & Seela, 1999).
Dual Inhibitor Applications
Gangjee et al. (2008) synthesized thieno[2,3-d]pyrimidine analogs, exhibiting dual inhibition of thymidylate synthase and dihydrofolate reductase. This dual inhibition property is crucial for developing potent therapeutics against various diseases, including cancer (Gangjee, Qiu, Li, & Kisliuk, 2008).
Material Science Applications
Zhang et al. (2007) synthesized new aromatic polyimides from diamine monomers containing pyrimidine and fluorine, demonstrating their applications in material science, particularly in creating materials with excellent solubility and thermal stability (Zhang, Li, Wang, Zhao, Shao, & Ma, 2007).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[2-(difluoromethylsulfonyl)benzoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O4S/c20-11-5-6-16-23-14-7-8-24(10-13(14)18(27)25(16)9-11)17(26)12-3-1-2-4-15(12)30(28,29)19(21)22/h1-6,9,19H,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMSBWGXNQBOIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)


![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2353745.png)
![methyl 2-{[(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetyl]amino}benzoate](/img/structure/B2353746.png)

![Methyl 4-{[3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]methyl}benzoate](/img/structure/B2353748.png)


![2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2353752.png)

![2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2353755.png)